molecular formula C15H29NO2 B14536447 7,9-Diethyl-6,7,8,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 61964-45-2

7,9-Diethyl-6,7,8,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B14536447
CAS No.: 61964-45-2
M. Wt: 255.40 g/mol
InChI Key: YDWOANLTCQAYQK-UHFFFAOYSA-N
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Description

7,9-Diethyl-6,7,8,9-tetramethyl-1,4-dioxa-8-azaspiro[45]decane is a heterocyclic compound known for its unique spiro structure This compound is part of the spirocyclic family, characterized by a bicyclic system where two rings are connected through one common atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Diethyl-6,7,8,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of piperidone derivatives with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions often include:

    Temperature: 80-100°C

    Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Common solvents include toluene or dichloromethane

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

7,9-Diethyl-6,7,8,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced spiro derivatives with altered functional groups.

    Substitution Products: Substituted spiro compounds with new functional groups replacing the original substituents.

Scientific Research Applications

7,9-Diethyl-6,7,8,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,9-Diethyl-6,7,8,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The presence of oxygen and nitrogen atoms in the ring system enables hydrogen bonding and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane
  • 1,4-Dioxa-8-azaspiro[4.5]decane
  • 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol

Uniqueness

Compared to similar compounds, 7,9-Diethyl-6,7,8,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of ethyl groups at positions 7 and 9, which can influence its chemical reactivity and biological activity. The additional methyl groups at positions 6, 7, 8, and 9 further enhance its stability and potential for diverse applications.

Properties

CAS No.

61964-45-2

Molecular Formula

C15H29NO2

Molecular Weight

255.40 g/mol

IUPAC Name

7,9-diethyl-6,7,8,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C15H29NO2/c1-7-13(4)11-15(17-9-10-18-15)12(3)14(5,8-2)16(13)6/h12H,7-11H2,1-6H3

InChI Key

YDWOANLTCQAYQK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2(C(C(N1C)(C)CC)C)OCCO2)C

Origin of Product

United States

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